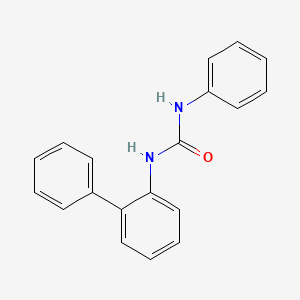
1-Phenyl-3-(2-phenylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(2-phenylphenyl)urea is an organic compound with the molecular formula C19H16N2O It is a derivative of urea, where the hydrogen atoms are replaced by phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(2-phenylphenyl)urea can be synthesized through several methods. One common approach involves the reaction of aniline with 2-phenylphenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
C6H5NH2+C6H5C6H4NCO→C6H5NHCONHC6H5C6H4
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1-Phenyl-3-(2-phenylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Halogenated or otherwise substituted phenyl urea derivatives.
科学研究应用
1-Phenyl-3-(2-phenylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-Phenyl-3-(2-phenylphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The urea moiety can form hydrogen bonds with biological targets, stabilizing the compound’s interaction with these targets.
相似化合物的比较
Similar Compounds
1-Phenyl-3-(4-phenylphenyl)urea: Similar structure but with the phenyl group in a different position.
1-Phenyl-3-(2-chlorophenyl)urea: Contains a chlorine substituent, which can alter its reactivity and biological activity.
1-Phenyl-3-(2-methylphenyl)urea: Contains a methyl group, affecting its physical and chemical properties.
Uniqueness
1-Phenyl-3-(2-phenylphenyl)urea is unique due to the specific positioning of the phenyl groups, which can influence its reactivity and interactions with other molecules
属性
CAS 编号 |
13114-83-5 |
|---|---|
分子式 |
C19H16N2O |
分子量 |
288.3 g/mol |
IUPAC 名称 |
1-phenyl-3-(2-phenylphenyl)urea |
InChI |
InChI=1S/C19H16N2O/c22-19(20-16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H2,20,21,22) |
InChI 键 |
IACBBFNHQOQMEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11993886.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile](/img/structure/B11993887.png)

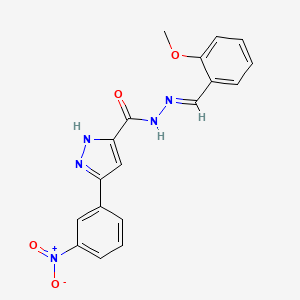

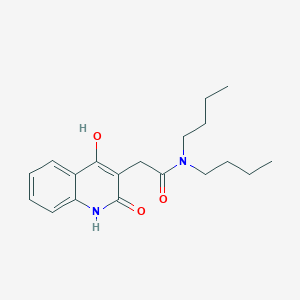

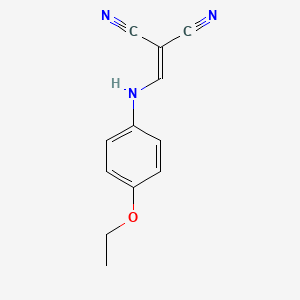
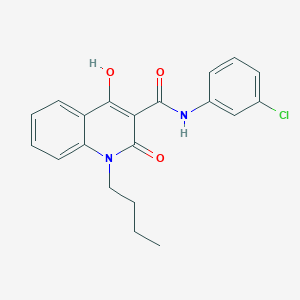
![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B11993937.png)
![3-(2-methoxy-1-naphthyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993939.png)
![N'-[(E)-2-thienylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993943.png)

![2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline](/img/structure/B11993946.png)
